N-(5-bromopyridin-2-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(5-bromopyridin-2-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a bromopyridine moiety, a pyrazole sulfonyl group, and a piperidine carboxamide structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Pyrazole Formation: Synthesis of the pyrazole ring, often through cyclization reactions.
Sulfonylation: Attachment of the sulfonyl group to the pyrazole ring.
Piperidine Carboxamide Formation: Coupling of the piperidine ring with the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine moieties.
Reduction: Reduction reactions could be used to modify the bromopyridine or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the bromopyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups to the pyridine ring.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
- N-(5-fluoropyridin-2-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
Uniqueness
The uniqueness of N-(5-bromopyridin-2-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide lies in its specific substitution pattern and the presence of the bromine atom, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H20BrN5O3S |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H20BrN5O3S/c1-11-14(9-19-21(11)2)26(24,25)22-7-3-4-12(10-22)16(23)20-15-6-5-13(17)8-18-15/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,18,20,23) |
InChI Key |
XLCMILSAGJRIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
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